

GS-829845 chemical structure and properties

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Compound of Interest		
Compound Name:	GS-829845	
Cat. No.:	B2794753	Get Quote

GS-829845: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a Janus kinase 1 (JAK1) preferential inhibitor. While **GS-829845** also exhibits a preferential inhibition of JAK1, it is approximately 10-fold less potent than its parent compound, Filgotinib.[1][2][3][4] However, **GS-829845** possesses a significantly longer half-life and demonstrates higher systemic exposure in comparison to Filgotinib, contributing substantially to the overall therapeutic effect.[3] This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of **GS-829845**.

Chemical Structure and Properties

GS-829845 is a small molecule with the molecular formula C17H19N5O2S and a molecular weight of 357.43 g/mol . Its chemical structure and key identifiers are summarized in the table below.



Property	Value
IUPAC Name	$ 4-[(4-\{2-amino-\triazolo[1,5-a]pyridin-5-yl\}phenyl)methyl]-1\lambda^6-thiomorpholine-1,1-dione \\$
Molecular Formula	C17H19N5O2S
Molecular Weight	357.43 g/mol
CAS Number	1257705-09-1
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Pharmacological Properties Mechanism of Action

GS-829845, like its parent compound Filgotinib, is a selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. These signaling pathways, collectively known as the JAK-STAT signaling pathway, are pivotal in regulating immune responses and inflammatory processes. By preferentially inhibiting JAK1, **GS-829845** modulates the signaling of pro-inflammatory cytokines that are dependent on JAK1.

In Vitro Activity

The inhibitory activity of **GS-829845** against JAK1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 11.9 μ M. While it is established that **GS-829845** is a preferential JAK1 inhibitor, specific IC50 values for its activity against JAK2, JAK3, and TYK2 are not as readily available in the public domain as those for Filgotinib. For comparison, Filgotinib exhibits IC50 values of 10 nM, 28 nM, 810 nM, and 116 nM for JAK1, JAK2, JAK3, and TYK2, respectively. This highlights the significantly higher potency of the parent compound.

The table below summarizes the known in vitro inhibitory activities.



Compound	JAK1 IC50	JAK2 IC50	JAK3 IC50	TYK2 IC50
GS-829845	11.9 μΜ	Not Reported	Not Reported	Not Reported
Filgotinib	10 nM	28 nM	810 nM	116 nM

Pharmacokinetics

GS-829845 is formed from Filgotinib primarily through the action of the enzyme carboxylesterase 2 (CES2). It exhibits a longer terminal half-life (approximately 19-27 hours) compared to Filgotinib (approximately 5-11 hours). This longer half-life, combined with its substantial formation, results in a systemic exposure (Area Under the Curve, AUC) that is approximately 16- to 20-fold higher than that of the parent compound. The primary route of elimination for **GS-829845** is renal.

Pharmacokinetic Parameter	GS-829845	Filgotinib
Terminal Half-life (t½)	~19 - 27 hours	~5 - 11 hours
Systemic Exposure (AUC)	~16-20x higher than Filgotinib	-
Primary Route of Elimination	Renal	Metabolism

Experimental ProtocolsIn Vivo Solution Preparation

A common protocol for preparing an in vivo dosing solution of **GS-829845** involves creating a suspended solution. For example, to prepare a 2.5 mg/mL solution, a stock solution in DMSO (e.g., 25 mg/mL) is first prepared. This stock solution is then diluted with a vehicle typically composed of PEG300, Tween-80, and saline. A sample preparation could involve adding 100 μ L of the DMSO stock to 400 μ L of PEG300, mixing, then adding 50 μ L of Tween-80, mixing again, and finally adding 450 μ L of saline to reach a final volume of 1 mL. This type of formulation is suitable for oral and intraperitoneal administration in animal studies.

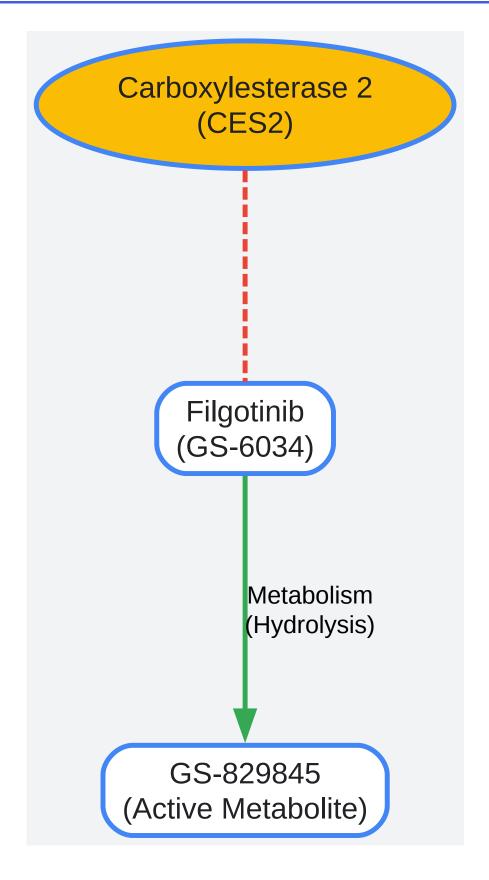


Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific method for the simultaneous quantification of Filgotinib and **GS-829845** in biological matrices such as human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical protocol would involve protein precipitation from the plasma sample using an organic solvent like methanol. The supernatant is then injected into an LC system equipped with a suitable analytical column (e.g., a C18 column). The analytes are separated using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid). Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizations Metabolic Pathway of Filgotinib to GS-829845





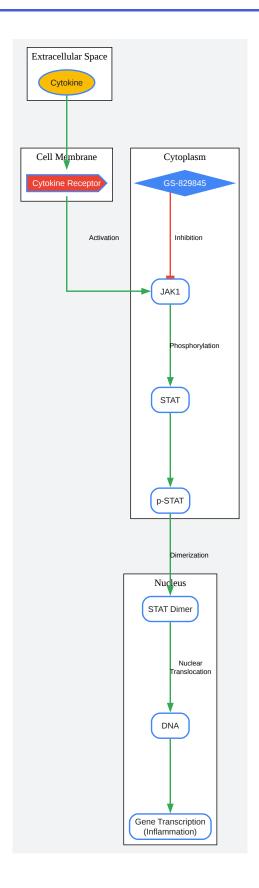
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Caption: Metabolic conversion of Filgotinib to its active metabolite, **GS-829845**, mediated by Carboxylesterase 2.

JAK-STAT Signaling Pathway and Inhibition by GS-829845





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Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of **GS-829845** on JAK1.

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